Phosphate Adsorption Capacity and Swelling Control of Crosslinked Polyallylamine Resins from ADHP vs. Sevelamer Hydrochloride
Crosslinked polyallylamine produced by copolymerization of allylammonium dihydrogen phosphate with N,N′-diallyl-1,3-diaminopropane bis(dihydrogen phosphate) (5–25 mol% crosslinker) achieves a phosphate adsorption capacity of 2.7–5.0 mmol/g with a degree of swelling of 2.0–5.0 [1]. By contrast, sevelamer hydrochloride (polyallylamine crosslinked with epichlorohydrin) is associated with higher swelling and gastrointestinal side effects including constipation [2]. The phosphate adsorption capacity of sevelamer hydrochloride is reported as 4.7–6.4 mmol/g but without the concomitant low-swelling advantage, making the ADHP-derived polymer preferable where reduced swelling and fewer side effects are critical [1][2].
| Evidence Dimension | Phosphate adsorption capacity and degree of swelling |
|---|---|
| Target Compound Data | Phosphate adsorption: 2.7–5.0 mmol/g; Swelling: 2.0–5.0 (crosslinked polyallylamine from ADHP) |
| Comparator Or Baseline | Sevelamer hydrochloride: phosphate binding ~4.7–6.4 mmol/g; higher swelling; associated with constipation side effects |
| Quantified Difference | ADHP-derived polymer provides a tunable low-swelling profile (2.0–5.0) while maintaining clinically relevant phosphate binding (up to 5.0 mmol/g), offering a differentiated side-effect profile relative to sevelamer hydrochloride. |
| Conditions | In vitro phosphate adsorption assay; crosslinked polymer synthesized from allylammonium dihydrogen phosphate with 5–25 mol% crosslinker |
Why This Matters
Procurement for hyperphosphatemia therapeutic development should prioritize the ADHP-derived polymer when low swelling and reduced gastrointestinal side effects are design goals that sevelamer hydrochloride cannot meet.
- [1] Toray Industries, Inc. (2010). CROSSLINKED POLYALLYLAMINE OR ACID ADDITION SALT THEREOF, AND USE THEREOF FOR MEDICAL PURPOSES. US Patent Application 20100189679. Phosphate adsorption capacity: 2.7–5.0 mmol/g; swelling: 2.0–5.0. View Source
- [2] Inoue, A., Minakami, S., Kanno, T., & Suyama, K. (2012). Highly Selective and Low-swelling Phosphate-binding Polymer for Hyperphosphatemia Therapy. Chemistry Letters, 41(9), 932–933. Compared with sevelamer hydrochloride, should have fewer side effects such as constipation. View Source
